molecular formula C11H6BrN3O2 B14618901 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide CAS No. 57233-78-0

4-Bromo-1-hydroxynaphthalene-2-carbonyl azide

Cat. No.: B14618901
CAS No.: 57233-78-0
M. Wt: 292.09 g/mol
InChI Key: BKPUIZRSZKFLQP-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxynaphthalene-2-carbonyl azide: is an organic compound with the molecular formula C11H6BrN3O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, hydroxyl, and azide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide typically involves multiple steps. One common method starts with the bromination of 1-hydroxynaphthalene to introduce the bromine atom at the 4-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates.

Mechanism of Action

The mechanism of action of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide primarily involves its azide group. The azide group is highly reactive and can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and replacing other leaving groups . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process .

Comparison with Similar Compounds

    4-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.

    1-Hydroxy-2-naphthoic acid: Lacks the bromine and azide groups but has a similar naphthalene core.

    2-Bromo-1-naphthol: Similar structure but lacks the carbonyl and azide groups.

Uniqueness: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The combination of bromine, hydroxyl, and azide groups in a single molecule allows for diverse chemical transformations and applications .

Properties

CAS No.

57233-78-0

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carbonyl azide

InChI

InChI=1S/C11H6BrN3O2/c12-9-5-8(11(17)14-15-13)10(16)7-4-2-1-3-6(7)9/h1-5,16H

InChI Key

BKPUIZRSZKFLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)N=[N+]=[N-])Br

Origin of Product

United States

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